Cas no 477326-23-1 (methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate)

Methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate is a specialized thiophene-based derivative with a nitro-substituted benzamide moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its structural features, which include a thiophene core functionalized with both ester and amide groups. The presence of the electron-withdrawing nitro group enhances reactivity, making it a valuable intermediate for further derivatization. Its well-defined molecular structure allows for precise modifications in drug discovery and material science applications. The compound exhibits stability under standard handling conditions and is typically used in research settings for the development of novel pharmacophores or functional materials.
methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate structure
477326-23-1 structure
Product Name:methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate
CAS No:477326-23-1
MF:C19H14N2O5S
MW:382.389863491058
CID:6278472
PubChem ID:24097985
Update Time:2025-05-23

methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate
    • 477326-23-1
    • F0779-0491
    • AKOS024599925
    • methyl 3-[(4-nitrobenzoyl)amino]-5-phenylthiophene-2-carboxylate
    • Oprea1_648171
    • Inchi: 1S/C19H14N2O5S/c1-26-19(23)17-15(11-16(27-17)12-5-3-2-4-6-12)20-18(22)13-7-9-14(10-8-13)21(24)25/h2-11H,1H3,(H,20,22)
    • InChI Key: GWLNMGOAGQEQOY-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OC)=C(C=C1C1C=CC=CC=1)NC(C1C=CC(=CC=1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 382.06234272g/mol
  • Monoisotopic Mass: 382.06234272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 553
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 130Ų

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Additional information on methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate

Comprehensive Overview of Methyl 3-(4-Nitrobenzamido)-5-Phenylthiophene-2-Carboxylate (CAS No. 477326-23-1)

Methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate (CAS No. 477326-23-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound belongs to the thiophene derivative family, which is known for its versatile applications in drug discovery, agrochemicals, and advanced material synthesis. The presence of both nitrobenzamido and phenylthiophene moieties in its structure makes it a valuable intermediate for designing novel bioactive molecules.

In recent years, researchers have focused on thiophene-based compounds due to their unique electronic properties and potential therapeutic benefits. The methyl ester group in this compound enhances its solubility, making it suitable for various chemical reactions. Additionally, the 4-nitrobenzamido substituent contributes to its reactivity, enabling further functionalization for targeted applications. These characteristics align with the growing demand for high-performance intermediates in medicinal chemistry and material science.

One of the most searched questions related to this compound is: "What are the applications of methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate?" Current studies suggest its potential use as a building block for heterocyclic pharmaceuticals, particularly in developing kinase inhibitors and antimicrobial agents. Its thiophene core is also explored in organic electronics, such as OLEDs (Organic Light-Emitting Diodes) and conductive polymers, addressing the global push for sustainable energy solutions.

From a synthetic perspective, the compound's CAS No. 477326-23-1 serves as a critical identifier for researchers sourcing high-purity reagents. Laboratories prioritize compounds with well-documented spectroscopic data (e.g., NMR, IR, and MS), which is essential for reproducibility in peer-reviewed studies. The nitro group in its structure offers a handle for catalytic reduction, a topic frequently discussed in green chemistry forums aiming to minimize hazardous waste.

Another trending discussion involves the structure-activity relationship (SAR) of thiophene derivatives. Scientists are investigating how modifications to the phenyl or nitrobenzamido groups affect biological activity. Such insights are vital for optimizing drug candidates, especially amid rising antibiotic resistance and the need for targeted cancer therapies. This compound’s scaffold provides a platform for these explorations, as noted in several patent filings.

Environmental and regulatory considerations also play a role in its utilization. While not classified as hazardous, proper handling protocols for nitro-containing compounds are emphasized in industrial guidelines. Researchers often search for "safe handling practices for methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate", reflecting the broader shift toward lab safety and compliance with REACH or FDA standards.

In summary, methyl 3-(4-nitrobenzamido)-5-phenylthiophene-2-carboxylate (CAS No. 477326-23-1) represents a multifaceted tool for modern chemistry. Its relevance spans from drug discovery to smart materials, driven by the adaptability of its molecular framework. As interdisciplinary research expands, this compound is poised to remain a focal point in addressing scientific and industrial challenges.

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